5-Carboxypentyl(triphenyl)phosphonium bromide (CAS 50889-29-7) is a bifunctional quaternary phosphonium salt defined by its highly lipophilic triphenylphosphonium (TPP) cation and a 6-carbon aliphatic chain terminating in a reactive carboxylic acid . In procurement and material selection, this compound is primarily valued for two distinct but critical applications: as a premier mitochondrial-targeting vector (Mito-linker) for drug delivery systems, and as a highly efficient Wittig reagent for single-step olefination in complex organic synthesis [1]. The TPP moiety exploits the negative inner mitochondrial membrane potential to drive the electrophoretic accumulation of conjugated payloads, while the terminal carboxylate provides a straightforward handle for amide or ester bioconjugation [2]. For industrial chemists, it serves as a reliable building block to install a 6-carbon carboxylate side chain with high yield, making it indispensable for the synthesis of specialized fatty acids, enzyme inhibitors, and targeted nanotherapeutics.
Substituting 5-carboxypentyl(triphenyl)phosphonium bromide with generic alternatives compromises both biological targeting efficacy and synthetic processability. In drug delivery workflows, utilizing unconjugated free payloads or generic cationic lipids fails to achieve the precise mitochondrial accumulation driven by the delocalized positive charge of the TPP group, resulting in off-target distribution and sub-therapeutic organelle concentrations [1]. Furthermore, altering the aliphatic spacer length—such as substituting with a shorter 3-carboxypropyl or a longer 10-carboxydecyl chain—disrupts the optimal partition coefficient (logP); shorter chains suffer from steric hindrance during bioconjugation and lower membrane permeability, while longer chains induce severe detergent-like mitochondrial uncoupling and cytotoxicity [2]. In synthetic applications, replacing this specific Wittig reagent with non-carboxylated phosphonium salts necessitates multiple subsequent alkylation and oxidation steps to achieve the same terminal carboxylate, drastically reducing overall process yield and increasing manufacturing complexity [3].
When formulated into nanoparticle delivery systems, 5-carboxypentyl(triphenyl)phosphonium bromide provides exceptional mitochondrial targeting capabilities compared to unconjugated payloads. In comparative assays using human gastric epithelial cells, TPP-conjugated nanocarriers achieved a high mitochondrial colocalization (Pearson's correlation coefficient r > 0.90), whereas the free unconjugated payload exhibited negligible mitochondrial accumulation (r < 0.1) [1]. This electrophoretic accumulation is driven by the TPP group's response to the negative-inside mitochondrial membrane potential.
| Evidence Dimension | Mitochondrial colocalization (Pearson's r) |
| Target Compound Data | TPP-conjugated nanoparticles (r > 0.90) |
| Comparator Or Baseline | Free unconjugated payload (r < 0.1) |
| Quantified Difference | >9-fold increase in mitochondrial localization |
| Conditions | In vitro cellular uptake assays using fluorescent tracking |
Procuring this specific TPP-linker is essential for developing nanotherapeutics that must cross the inner mitochondrial membrane to rescue organelle dysfunction.
As a Wittig reagent, 5-carboxypentyl(triphenyl)phosphonium bromide streamlines the synthesis of complex aliphatic chains by installing a 6-carbon terminal carboxylate in a single step. In the total synthesis of complex fatty acids and enzyme inhibitors, the Wittig coupling of this reagent with target aldehydes consistently achieves isolated yields of 85% to 98% [1]. In contrast, utilizing a generic methyltriphenylphosphonium bromide requires a multi-step sequence (olefination, cross-metathesis or alkylation, and terminal oxidation) which typically reduces the overall yield of the side-chain installation to below 50% .
| Evidence Dimension | Overall yield for terminal carboxylate side-chain installation |
| Target Compound Data | Single-step Wittig using 5-carboxypentyl TPP (>85-98% yield) |
| Comparator Or Baseline | Multi-step synthesis using generic phosphonium salts (<50% overall yield) |
| Quantified Difference | 35-48% absolute increase in overall synthetic yield |
| Conditions | Standard Wittig reaction conditions (e.g., THF, n-BuLi or strong base) |
Allows process chemists to significantly reduce step count and improve overall API manufacturing yields when synthesizing complex lipids or prostaglandins.
The 5-carboxypentyl (C6) spacer provides an optimal balance of lipophilicity and safety compared to other chain lengths. Studies on TPP-alkyl derivatives demonstrate that while longer chains (e.g., C10-C12) increase the partition coefficient, they also act as uncouplers, causing severe mitochondrial depolarization and proton leak at low micromolar concentrations[1]. Conversely, shorter chains (e.g., C3) lack the necessary lipophilicity for efficient membrane crossing and introduce steric hindrance during the amide/ester coupling of bulky payloads. The C6 spacer of 50889-29-7 maintains high delivery efficiency without inducing the detergent-like toxicity of longer analogs[2].
| Evidence Dimension | Mitochondrial membrane depolarization and bioconjugation efficiency |
| Target Compound Data | 5-carboxypentyl TPP (Optimal logP, minimal proton leak) |
| Comparator Or Baseline | C10-carboxydecyl TPP (High toxicity/proton leak) and C3-carboxypropyl TPP (Lower permeability) |
| Quantified Difference | Avoidance of uncoupling toxicity while maintaining high Pearson's r for targeting |
| Conditions | Mitochondrial membrane potential assays (TMRE fluorescence) |
Ensures buyers select a linker that maximizes payload delivery to mitochondria without inadvertently destroying the organelle's membrane potential.
Utilized as the primary targeting ligand in polymeric or lipid nanoparticles to deliver antioxidants, chemotherapeutics (e.g., paclitaxel), or nanozymes directly to mitochondria, overcoming multidrug resistance and treating oxidative stress [1].
Employed as a highly efficient Wittig reagent to install a 6-carbon alpha-chain terminating in a carboxylic acid during the total synthesis of specialized fatty acids, prostaglandins, and enzyme inhibitors [2].
Conjugated to fluorophores (such as rhodamine or cyanine dyes) via amide linkage to create stable, highly specific mitochondrial tracking dyes for live-cell imaging and diagnostic assays [3].
Irritant